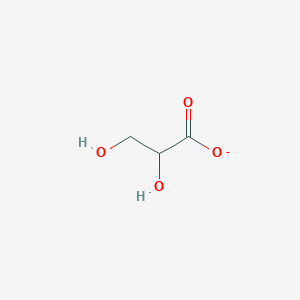

2,3-Dihydroxypropanoate

Description

Historical Context and Evolution of Research Interest

The study of 2,3-dihydroxypropanoate is intrinsically linked to the broader history of research into fundamental biochemical pathways. Early mentions of its acid form, glyceric acid, date back to the 19th century, with reports of its synthesis via the oxidation of glycerol (B35011). acs.org For much of its history, research involving glyceric acid and its conjugate base was contextualized within the mapping of central metabolic routes like glycolysis and gluconeogenesis, where its phosphorylated derivatives are key intermediates. mdpi.com

A significant evolution in research interest came with the identification of "inborn errors of metabolism." The first description of D-glyceric aciduria, a rare genetic disorder characterized by high levels of D-glyceric acid, was in 1974. nih.govresearchgate.net This discovery shifted the focus towards understanding the pathological consequences of aberrant this compound metabolism and the function of related enzymes, such as D-glycerate (B1236648) kinase. nih.govmetabolicsupportuk.orgwikipedia.org

More recently, research has expanded into new territories. The availability of glycerol as a byproduct of biodiesel production has spurred investigations into microbial fermentation processes to produce glyceric acid as a value-added chemical. taylorandfrancis.comasm.org Furthermore, the detection of glyceric acid in meteorites and its successful abiotic synthesis under interstellar conditions have ignited interest in its potential role in the origins of life. nih.govscitechdaily.comhawaii.edu Contemporary research also explores its physiological effects, such as the impact of circulating glycerate from fructose (B13574) metabolism on glucose intolerance and its potential to activate mitochondrial metabolism. nih.gov

Scope and Significance in Chemical and Biological Sciences

The significance of this compound spans both the chemical and biological sciences, owing to its versatile structure and central metabolic role.

In Biological Sciences:

This compound is a critical intermediate in several core metabolic pathways. Its phosphorylated form, 2-phosphoglycerate, is a key player in both glycolysis and gluconeogenesis. wikipedia.org In plants and some microorganisms, it is integral to the photorespiratory cycle. mdpi.com The compound's two enantiomers, D- and L-glycerate, have distinct metabolic fates. D-glycerate is an intermediate in the catabolism of the amino acid serine and fructose. metabolicsupportuk.orgwikipedia.org Deficiencies in the enzyme D-glycerate kinase, which phosphorylates D-glycerate, lead to the accumulation of D-glyceric acid, resulting in the metabolic disorder D-glyceric aciduria. metabolicsupportuk.orgresearchgate.net Conversely, L-glyceric acidemia (Primary Hyperoxaluria Type II) is associated with defects in a different enzyme, glyoxylate (B1226380) reductase/hydroxypyruvate reductase. wikipedia.org

Recent studies have highlighted its role in signaling and metabolic regulation. For instance, glycerate released from intestinal fructose metabolism has been shown to potentially damage pancreatic islet cells and contribute to glucose intolerance. nih.gov It is also being investigated for its antioxidant properties and its ability to activate mitochondrial metabolism, suggesting potential applications in addressing age-related metabolic decline.

In Chemical Sciences:

The chemical structure of this compound makes it a valuable chiral building block in organic synthesis. guidechem.com The presence of multiple functional groups—a carboxylic acid and two hydroxyls—allows for a variety of chemical modifications. Its derivatives, such as methyl this compound and ethyl this compound, are used as starting materials for creating more complex molecules, including pharmaceuticals and agrochemicals. guidechem.commuscatchemical.com The stereoselective synthesis of its derivatives is an active area of research, aiming to produce enantiomerically pure compounds for specific applications. mdpi.com

Industrially, there is growing interest in producing glyceric acid through the microbial oxidation of glycerol, a cheap and abundant feedstock from the biofuel industry. taylorandfrancis.comasm.org This biotechnological approach offers a more cost-effective and sustainable alternative to chemical synthesis. taylorandfrancis.com The resulting glyceric acid can be used as an intermediate in the synthesis of other valuable chemicals. muscatchemical.com

Data Tables

Table 1: Chemical Properties of this compound and Related Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Glyceric acid | C₃H₆O₄ | 106.08 | 473-81-4 |

| Methyl this compound | C₄H₈O₄ | 120.10 | 615-34-9 |

| Ethyl this compound | C₅H₁₀O₄ | 134.13 | 615-51-0 |

| Benzyl (B1604629) this compound | C₁₀H₁₂O₄ | 196.20 | 73573-57-6 |

| tert-Butyl this compound | C₇H₁₄O₄ | 162.18 | 235090-36-5 |

Data sourced from PubChem and other chemical suppliers. nih.govnih.govfluorochem.co.ukambeed.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318642 | |

| Record name | Glycerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-86-8 | |

| Record name | Glycerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dihydroxypropanoate and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile and robust methods for producing 2,3-dihydroxypropanoate and its analogs. These strategies often focus on controlling stereochemistry to obtain specific enantiomers or diastereomers, which is crucial for their application in pharmaceuticals and bioactive compounds.

Stereoselective and Chiral Synthesis Strategies

The controlled synthesis of specific stereoisomers of this compound is a key objective in organic chemistry. Asymmetric synthesis is a reaction that converts an achiral unit into a chiral one, resulting in unequal amounts of stereoisomers. uwindsor.ca Strategies often employ chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to guide the stereochemical outcome of a reaction. numberanalytics.com Key considerations for a chiral auxiliary include its ability to provide steric hindrance, its conformational rigidity, and the ease with which it can be attached and removed. numberanalytics.com

One classic example of substrate-controlled asymmetric synthesis is the formation of 1,3-diols, a structural motif present in this compound, where the relative stereochemistry (syn- or anti-) can be determined by the choice of reagents. uwindsor.ca Another powerful strategy is "memory of chirality," where the stereochemical information of a starting material is retained in a reactive intermediate even after the original stereocenter is destroyed during the reaction. princeton.edu

For instance, the synthesis of (2R)-2-O-α-D-mannopyranosyl-(1→2)-α-D-glucopyranosyl-2,3-dihydroxypropanoate, a naturally occurring compatible solute, was achieved using a bis-acetal-protected thioglucoside as an acceptor in a glycosylation reaction. researchgate.net Similarly, the stereoselective synthesis of the potassium salt of (2R)-2-O-alpha-d-glucopyranosyl-(1-->6)-alpha-d-glucopyranosyl-2,3-dihydroxypropanoic acid has been reported. researchgate.net The Sharpless asymmetric dihydroxylation is another powerful tool used, for example, in the synthesis of methyl (S)-2-(3-chlorophenyl)-2,3-dihydroxypropanoate. nii.ac.jp

Control over reaction conditions is also critical. In the synthesis of derivatives from ethyl 6-O-acetyl-2,3,4-tribenzyl-1-d-thioglucoside, high α-selectivity was achieved by using NIS/TfOH as an activator in ethyl ether at -60°C. researchgate.net

Derivatization and Analog Preparation

The preparation of derivatives and analogs of this compound is essential for exploring their structure-activity relationships and developing new functional molecules. Derivatization can involve modification of the carboxyl group or the hydroxyl groups.

For example, benzyl (B1604629) glycerate derivatives, such as benzyl (2R)-3-O-tert-butyldiphenylsilyl-2,3-dihydroxypropanoate, have been synthesized and used as intermediates. researchgate.net The benzyl ester protecting group can be easily removed in a final hydrogenation step. researchgate.net In another study, methyl (R)-2,3-dihydroxypropanoate was derivatized to methyl (R)-2,3-bis((tert-butyldimethylsilyl)oxy)propanoate using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in DMF. rsc.org

The synthesis of more complex analogs has also been achieved. The synthesis of chondramide A analogues involved the creation of building blocks like (2S,3R)-Methyl 3-(4-cyanophenyl)-2,3-dihydroxypropanoate. scispace.comnih.gov General procedures for synthesizing (hetero)aryl 2,3-dihydroxypropanoic methyl esters have been established through base-mediated aldol (B89426) addition and deoxalation reactions of dihydroxyfumaric acid with various aromatic aldehydes. acs.org

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing this compound. These approaches leverage the specificity of enzymes and whole microbial systems to achieve high yields and enantiopurity under mild reaction conditions.

Enzyme Discovery and Characterization for Biosynthesis

The discovery and characterization of novel enzymes are fundamental to developing efficient biosynthetic routes. beilstein-journals.org Enzymes are biocatalysts that accelerate chemical transformations in nature. beilstein-journals.org A variety of enzymes have been identified and characterized for their role in this compound (glycerate) synthesis.

Alditol oxidases have been engineered for the asymmetric synthesis of D-glyceric acid from glycerol (B35011). nih.gov Another important class of enzymes is the glycoside phosphorylases from the GH13_18 family of carbohydrate-active enzymes. nih.govresearchgate.netasm.org For example, a glucosylglycerate phosphorylase from Meiothermus silvanus was discovered to have a novel specificity for glycerate, enabling the production of glucosylglycerate. asm.org This enzyme showed high activity towards d-glycerate (B1236648) as an acceptor substrate. asm.org A bifunctional glucosylglycerate phosphorylase from Xylanimonas protaetiae can utilize both sucrose (B13894) and D-glycerate, offering a high-yield synthesis route for 2-O-α-D-glucosyl-D-glycerate. nih.gov

Dehydratases are another class of enzymes being explored. A dehydratase from Paralcaligenes ureilyticus (PuDHT) demonstrated significantly higher activity for the dehydration of D-glycerate to pyruvate (B1213749) compared to previously studied enzymes, making it a valuable tool for cell-free biotransformation cascades. acs.org Additionally, glycerate-2-kinase from Thermotoga maritima has been expressed in Escherichia coli for the efficient and enantioselective phosphorylation of the D-enantiomer of glyceric acid to produce D-glycerate-2-phosphate. nih.gov Laccases have also been successfully used for the oxidation of glycerol with high selectivity for glyceric acid synthesis. upt.ro

Biocatalytic Transformations and Kinetic Resolution

Biocatalytic transformations, including kinetic resolution, are powerful techniques for producing enantiomerically pure compounds. Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Lipases are widely used enzymes for kinetic resolution. For example, the kinetic resolution of racemic ethyl 2-benzyl-2,3-dihydroxypropanoate, a 1,2-diol, was achieved using lipase (B570770) PS from Amano. mdpi.com In another study, the lipase-catalyzed acylation of racemic ethyl 2,3-dihydroxy-2-phenylpropanoate was investigated under various conditions to optimize the resolution process. mdpi.commdpi.com

Sucrose phosphorylase is another enzyme utilized for stereoselective transformations. It has been used for the glycosylation of glyceric acid amide with complete regio- and diastereoselectivity, yielding (R)-2-O-α-D-Glucopyranosyl glyceric acid amide from a racemic starting material. rsc.org This process relies on the strict enantiodiscrimination by the enzyme, which supports chiral resolutions based on stereoselective transglycosylation. rsc.org Dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, has also been developed for the synthesis of other chiral molecules and represents a promising strategy. ucc.ienih.gov

Microbial Fermentation Systems for Production Research

Microbial fermentation is an effective method for the large-scale production of various biochemicals, including this compound (glyceric acid) and its precursors. susupport.com This involves using engineered microorganisms as cell factories to convert renewable feedstocks like glucose and glycerol into the desired product. nih.govnjtech.edu.cn

Several microorganisms, including Escherichia coli, Saccharomyces cerevisiae, Pichia pastoris, and Acetobacter tropicalis, have been metabolically engineered for this purpose. njtech.edu.cnsrce.hrfrontiersin.orgfrontiersin.org One common strategy is the introduction of the malonyl-CoA reductase pathway. njtech.edu.cnfrontiersin.org In yeast, this pathway converts acetyl-CoA to malonyl-CoA, which is then reduced in two steps to 3-hydroxypropionic acid, a related and valuable platform chemical. frontiersin.org By optimizing this pathway and culture conditions, yields of up to ~10 g/L have been achieved. frontiersin.org

In a study using Pichia pastoris engineered with the malonyl-CoA reductase from Chloroflexus aurantiacus, a final titer of 37.05 g L−1 of 3-HP was reported, which was the highest concentration reported in yeast at the time. frontiersin.org Engineered E. coli strains have also achieved high productivity, with one study reporting a production of 76.2 g/L of 3-HP with a yield of 0.457 g/g from glycerol. researchgate.net

For the production of D-glyceric acid, a two-step culture strategy using Acetobacter tropicalis has been developed. srce.hr The first stage focuses on accumulating biomass at a low glycerol concentration, while the second stage focuses on D-GA accumulation through whole-cell biocatalysis at a higher glycerol concentration. srce.hr This strategy resulted in a maximal D-GA yield of 6.98 g L–1. srce.hr

Challenges in microbial fermentation include optimizing timelines, costs, scalability, and preventing contamination. susupport.com Advances in metabolic engineering, synthetic biology, and fermentation technology continue to improve the efficiency and economic viability of producing this compound and related compounds through microbial systems. nih.govnjtech.edu.cnresearchgate.net

Elucidation of Biochemical Pathways and Metabolic Functions

Natural Occurrence and Distribution in Biological Systems

Glycerate is a fundamental metabolite found in humans, plants, and microbes. Its presence and concentration are tightly linked to central metabolic processes, including carbohydrate and amino acid metabolism.

Role as Human Xenobiotic Metabolite

While 2,3-dihydroxypropanoate (glycerate) is primarily an endogenous metabolite in humans, arising from the catabolism of fructose (B13574) and the amino acid serine, it can also be formed during the breakdown of certain xenobiotic compounds. healthmatters.ioscielo.br For instance, glycerol (B35011), a compound used in various industrial and consumer products, can be metabolized in the body, potentially leading to the formation of glycerate. nih.govbiorxiv.orgresearchgate.net However, unlike compounds such as tartaric acid, which are more strictly defined as xenobiotic metabolites, glycerate plays a direct and essential role in normal human physiology. nih.gov Its accumulation in biological fluids is typically indicative of an inborn error of metabolism rather than exposure to a foreign substance. hmdb.ca

Role as Plant Metabolite

In the plant kingdom, this compound is a critical intermediate in the photorespiratory carbon cycle (C2 cycle), a process essential for C3 plants. wikipedia.orgwhiterose.ac.uk Photorespiration salvages carbon that would otherwise be lost due to the oxygenase activity of the enzyme RuBisCO. wikipedia.orgmdpi.com In this pathway, two molecules of phosphoglycolate are eventually converted into one molecule of 3-phosphoglycerate (B1209933) and one molecule of CO2. The final step of this salvage pathway involves the phosphorylation of glycerate by the enzyme glycerate kinase (GK) within the chloroplast, which returns the carbon skeleton to the Calvin-Benson-Bassham (CBB) cycle for photosynthesis. whiterose.ac.ukmdpi.com

Recent research has uncovered a more complex role for glycerate, with the discovery of a cytosolic isoform of glycerate kinase. mdpi.comfrontiersin.org This suggests that glycerate can be diverted from the chloroplast to the cytosol, where it can be phosphorylated to 3-phosphoglycerate and enter glycolysis or be used for sucrose (B13894) synthesis. mdpi.comfrontiersin.orgnih.gov This creates a direct link between photorespiration and central carbon metabolism. Furthermore, glycerate is involved in the metabolism of C4 plants and has been implicated in plant immune responses. mdpi.comnih.gov

Occurrence in Microbial Metabolism

Microorganisms exhibit diverse strategies for the utilization of this compound. It serves as a key node connecting various catabolic pathways to central metabolism. asm.org Bacteria can produce glycerate from the degradation of a range of compounds, including L-serine, glyoxylate (B1226380), D-glucarate, and tartrate. asm.org The subsequent catabolism of glycerate is initiated by glycerate kinase (GK), an enzyme that exists in several distinct families (GK-I, GK-II, GK-III) across different microbial species. asm.org

For example, in Thermotoga maritima, a three-step pathway degrades serine to glycerate via a hydroxypyruvate intermediate. asm.org In some engineered strains of E. coli, glycerol can be oxidized to glycerate, which is then channeled into glycolysis. biorxiv.org Cyanobacteria possess a hybrid system for processing phosphoglycolate, using both a plant-like C2 photorespiratory cycle and a bacterial-like glycerate pathway, highlighting the compound's ancient and conserved role in photosynthetic organisms. oup.com

Presence in Biological Fluids (e.g., Serum Metabolomics)

Glycerate, in the form of glyceric acid, is a normal, albeit low-level, constituent of human biological fluids, including blood and urine. scielo.br Its concentration in healthy individuals is typically very low. nih.gov However, significantly elevated levels are hallmark indicators of specific inborn errors of metabolism.

D-Glyceric Aciduria: This rare autosomal recessive disorder is caused by a deficiency in the enzyme D-glycerate (B1236648) kinase. scielo.brresearchgate.net The enzymatic block leads to the accumulation of D-glycerate in the blood (D-glyceric acidemia) and its excessive excretion in the urine. scielo.brhmdb.ca

Primary Hyperoxaluria Type 2 (PH2): Also known as L-glyceric aciduria, this condition results from a deficiency of the enzyme glyoxylate/hydroxypyruvate reductase, leading to high levels of L-glycerate and oxalate (B1200264) in the urine. healthmatters.ionih.gov

Metabolomic studies have also identified altered glycerate levels in other conditions. For instance, glycerate derived from intestinal fructose metabolism has been linked to pancreatic β-cell damage and glucose intolerance. nih.gov Elevated glycerate has also been observed in studies of rheumatoid arthritis and schizophrenia, suggesting subtle metabolic dysregulations. healthmatters.io

Table 1: Reported Concentrations of this compound (Glycerate) in Human Biological Fluids

| Biological Fluid | Condition | Reported Concentration | Citation(s) |

| Plasma | Normal | < 5 µmol/L | nih.gov |

| Urine | Normal | < 5 µmol/L | nih.gov |

| Plasma | Systemic Oxalosis (Patient) | 887 µmol/L | nih.gov |

| Urine & Serum | D-Glyceric Aciduria (Patients) | Significantly Increased | scielo.br |

| Urine | Primary Hyperoxaluria Type 2 (Patients) | Significantly Increased | nih.gov |

Enzymatic Mechanisms and Metabolic Intermediates

The degradation of this compound is a crucial metabolic step that funnels this C3 acid into the central energy-yielding pathway of glycolysis.

Catabolic Pathways and Degradation Mechanisms

The principal catabolic pathway for this compound across all domains of life is initiated by a single enzymatic reaction: phosphorylation. This reaction is catalyzed by the enzyme glycerate kinase (GK) . wikipedia.orgproteopedia.org

The reaction proceeds as follows: D-Glycerate + ATP → Phosphoglycerate + ADP

Glycerate kinase utilizes a molecule of adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor to convert glycerate into a phosphorylated intermediate, which can directly enter the glycolytic pathway. wikipedia.org Depending on the specific class of the enzyme, the product can be either 3-phosphoglycerate (3-PGA) or 2-phosphoglycerate (2-PGA) , both of which are key intermediates in glycolysis. asm.orgwikipedia.org

In Humans: The degradation of glycerate is vital. D-glycerate is formed from fructose and serine catabolism, and its phosphorylation by glycerate kinase allows its entry into glycolysis. healthmatters.ioscielo.br A deficiency in this enzyme leads to the pathological condition D-glyceric aciduria, underscoring the pathway's importance. hmdb.ca

In Plants: This reaction is the terminal step of the photorespiratory cycle, where glycerate kinase in the chloroplast phosphorylates glycerate to 3-PGA, thereby recycling carbon back into the Calvin cycle. whiterose.ac.ukmdpi.com

In Bacteria: Glycerate kinase activity is the gateway for utilizing glycerate derived from various sources (like serine or tartrate) as a carbon and energy source by converting it to a glycolytic intermediate. asm.orguniprot.org

The key intermediates in this primary degradation mechanism are the substrates and products of the glycerate kinase reaction itself, as detailed in the table below.

Table 2: Key Enzymes and Intermediates in this compound Catabolism

| Enzyme | Substrates | Products | Metabolic Pathway |

| Glycerate Kinase (GK) | This compound (Glycerate), ATP | 2-Phosphoglycerate or 3-Phosphoglycerate, ADP | Glycolysis / Gluconeogenesis, Photorespiration |

| Phosphoglycerate Mutase | 3-Phosphoglycerate | 2-Phosphoglycerate | Glycolysis / Gluconeogenesis |

| Enolase | 2-Phosphoglycerate | Phosphoenolpyruvate (B93156) | Glycolysis / Gluconeogenesis |

Once converted to 2-phosphoglycerate or 3-phosphoglycerate, the carbon backbone of the original this compound molecule is further metabolized through the subsequent steps of glycolysis to generate pyruvate (B1213749), which can then enter the citric acid cycle for complete oxidation or be used in various biosynthetic pathways.

Anabolic Pathways and Biosynthetic Roles

Anabolic pathways are metabolic processes that construct complex molecules from simpler ones, a process that requires energy. numberanalytics.comatlanticoer-relatlantique.ca this compound, also known as glyceric acid, plays a role as a metabolic precursor or intermediate in various biosynthetic pathways. nhri.org.tw

One of the key anabolic roles of this compound is its involvement in the synthesis of the amino acid L-serine. The de novo synthesis of L-serine occurs via the phosphorylated pathway, which starts from the glycolytic intermediate 3-phosphoglycerate. nhri.org.tw This pathway is crucial as L-serine is not only a component of proteins but also serves as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) and purines. nhri.org.tw

Furthermore, this compound and its derivatives are utilized in the biosynthesis of other complex biomolecules. For instance, it is a component in the synthesis of the potassium salt of (2R)-2-O-alpha-D-glucopyranosyl-(1->6)-alpha-D-glucopyranosyl-2,3-dihydroxypropanoic acid, a compatible solute found in some organisms. researchgate.net Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells to maintain osmotic balance without interfering with cellular processes. The synthesis of such molecules highlights the role of this compound in cellular adaptation and survival under specific environmental conditions. researchgate.net

Enzyme Kinetics and Substrate Specificity in Metabolic Conversions

Enzyme kinetics is the study of the rates of chemical reactions that are catalyzed by enzymes. du.ac.inpatsnap.comnumberanalytics.com Key parameters in enzyme kinetics include the Michaelis constant (KM) and the maximum reaction velocity (Vmax). patsnap.com2minutemedicine.com KM represents the substrate concentration at which the reaction rate is half of Vmax and provides a measure of the enzyme's affinity for its substrate. du.ac.in2minutemedicine.com Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.com2minutemedicine.com

The metabolic conversions of this compound are governed by enzymes with specific substrate affinities and catalytic efficiencies. For example, in the context of L-serine biosynthesis, the enzyme 3-phosphoglycerate dehydrogenase (Phgdh) initiates the pathway by converting 3-phosphoglycerate. nhri.org.tw The kinetics of this enzyme are crucial for regulating the flow of metabolites into the serine biosynthesis pathway.

Substrate specificity is a critical feature of enzymes, ensuring that the correct metabolic pathways are activated. britannica.com Enzymes acting on this compound and its phosphorylated forms exhibit high specificity. For instance, the enzymes involved in the subsequent steps of serine biosynthesis, phosphoserine aminotransferase and phosphoserine phosphatase, act specifically on their respective substrates to continue the conversion to L-serine. nhri.org.tw

Research into the substrate specificity of enzymes can reveal important structural and mechanistic details. For instance, studies on geranylgeranyl reductases, which are involved in the biosynthesis of archaeal membrane lipids, have identified specific sequence motifs that create a binding pocket precisely aligning the substrate with the enzyme's cofactor. nih.gov While not directly involving this compound, this principle of a structurally defined active site determining substrate specificity is fundamental to all enzymatic reactions, including those in which this compound participates. britannica.comnih.gov

Kinetic studies of enzymes involved in the metabolism of this compound derivatives have been conducted. For example, kinetic analysis of dihydromethanopterin reductase (DmrA) homologs, which are structurally related to enzymes that could potentially act on glycerate derivatives, revealed varying affinities (KM values) and catalytic rates (Vmax and kcat) for their substrates. frontiersin.org Such studies provide quantitative data on enzyme performance and can help to understand the metabolic flux through a pathway under different physiological conditions. frontiersin.org

Table 1: Kinetic Parameters of DmrA and its Orthologs

| Enzyme | Apparent KM (µM) | Vmax (U/mg) | kcat (s-1) |

|---|---|---|---|

| M. extorquens DmrA-H4 | 193 | 0.9 | 0.6 |

| Hni-DAGK-H6 | 102 | 1.1 | 0.8 |

| Mno-DAGK-H6 | 695 | 0.5 | 0.4 |

Data adapted from a study on DmrA orthologs, which provides a comparative example of enzyme kinetics. frontiersin.org

Interconnections within Central Metabolic Networks

Linkages to Carbohydrate Metabolism

This compound is intricately linked to carbohydrate metabolism, primarily through its connection to glycolysis, the central pathway for glucose breakdown. smolecule.comuomustansiriyah.edu.iq The glycolytic pathway breaks down a six-carbon glucose molecule into two three-carbon pyruvate molecules, generating ATP and NADH in the process. uomustansiriyah.edu.iq

A key intermediate in glycolysis is 3-phosphoglycerate. lumenlearning.com This molecule serves as the entry point for the biosynthesis of L-serine, a pathway where this compound is a central compound. nhri.org.tw Specifically, the enzyme 3-phosphoglycerate dehydrogenase catalyzes the conversion of 3-phosphoglycerate, diverting it from glycolysis into the serine synthesis pathway. nhri.org.tw This represents a critical branch point between carbohydrate catabolism and amino acid anabolism.

Conversely, glycerol, which can be derived from the breakdown of triglycerides, can be phosphorylated to glycerol-3-phosphate and enter the glycolytic pathway. pressbooks.pub Glycerol metabolism can also lead to the formation of this compound. smolecule.com Therefore, this compound is positioned at a crossroads, connecting the metabolism of glucose and glycerol.

The regulation of enzymes at the interface of glycolysis and pathways involving this compound is crucial for maintaining metabolic balance. For example, high levels of ATP, an indicator of an energy-rich state, can inhibit key glycolytic enzymes, potentially redirecting metabolic flux towards biosynthetic pathways like serine synthesis if cellular demands require it. bu.edu

Connections to Amino Acid Biosynthesis Pathways

The most direct and significant connection of this compound to amino acid biosynthesis is its role in the L-serine synthesis pathway. nhri.org.tw As previously mentioned, the synthesis of L-serine begins with the glycolytic intermediate 3-phosphoglycerate, which is converted through a series of reactions involving phosphorylated derivatives of this compound (glyceric acid). nhri.org.tw

L-serine itself is a precursor for the synthesis of other amino acids. For example, it can be converted to glycine. Furthermore, L-serine is essential for the synthesis of cysteine in a pathway that also requires the sulfur-containing amino acid methionine.

The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from phosphoenolpyruvate (another glycolytic intermediate) and erythrose 4-phosphate (from the pentose (B10789219) phosphate pathway). wikipedia.org While this is a separate branch of amino acid synthesis, the reliance on intermediates from central carbohydrate metabolism illustrates the interconnectedness of these biosynthetic routes. The availability of precursors from glycolysis, which is linked to this compound metabolism, can thus indirectly influence the capacity for aromatic amino acid synthesis.

The regulation of these interconnected pathways is complex. For instance, the presence of the end-product amino acid can inhibit the activity of the first enzyme in its own biosynthetic pathway, a phenomenon known as feedback inhibition. nih.gov This ensures that the cell does not overproduce amino acids, conserving energy and resources.

Regulation of Metabolic Flux and Cellular Homeostasis

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. utah.edu The regulation of metabolic flux is essential for maintaining cellular homeostasis, which is the stable internal environment necessary for a cell to function optimally. qiagen.com Cells must constantly adjust their metabolic processes in response to changes in nutrient availability and energy demand. nih.gov

The flux through pathways involving this compound is tightly controlled. The branch point between glycolysis and the serine biosynthesis pathway, at the level of 3-phosphoglycerate dehydrogenase, is a key regulatory node. The activity of this enzyme can be influenced by the cellular concentrations of various metabolites, thereby controlling the diversion of carbon from glucose breakdown to amino acid synthesis. nhri.org.tw

Cellular homeostasis is maintained through a complex interplay of signaling pathways and metabolic networks. nih.gov For example, the energy status of the cell, often reflected in the ratio of ATP to AMP, can regulate the activity of key enzymes in both catabolic and anabolic pathways. bu.edu When energy levels are high, anabolic pathways like the synthesis of amino acids and storage molecules are favored. numberanalytics.comatlanticoer-relatlantique.ca Conversely, when energy is low, catabolic pathways that generate ATP are stimulated. numberanalytics.comatlanticoer-relatlantique.ca

The availability of substrates can also directly influence metabolic flux. For instance, an increased concentration of glucose can lead to an increased flux through glycolysis, potentially making more 3-phosphoglycerate available for serine biosynthesis. nih.gov This illustrates how changes in the external environment can be translated into adjustments in intracellular metabolic fluxes to maintain homeostasis. plos.org

Table 2: Key Regulatory Points in Connected Pathways

| Pathway | Key Enzyme | Activators | Inhibitors |

|---|---|---|---|

| Glycolysis | Phosphofructokinase | AMP, Fructose-2,6-bisphosphate | ATP, Citrate |

| Serine Biosynthesis | 3-Phosphoglycerate Dehydrogenase | - | L-Serine (feedback inhibition) |

| Gluconeogenesis | Fructose-1,6-bisphosphatase | Citrate | AMP, Fructose-2,6-bisphosphate |

This table provides examples of regulatory mechanisms in pathways connected to this compound metabolism. bu.edu

Biological Activities and Mechanistic Studies

This compound exhibits a range of biological activities stemming from its central role in metabolism. It is recognized as a natural compatible solute in some organisms, helping to stabilize cellular components under stress conditions. researchgate.net

Recent research has identified (2R)-2,3-Dihydroxypropanoic acid as one of the active chemical components in Tangbi capsule, a traditional Chinese medicine preparation. nih.gov An integrated metabolomics and transcriptomics analysis suggested that this compound, along with others in the formulation, may contribute to the therapeutic effects observed in diabetic lower extremities arterial disease by influencing metabolic pathways such as arginine biosynthesis and phenylalanine metabolism. nih.gov

Mechanistic studies often focus on the interaction of this compound and its derivatives with enzymes. For example, understanding how it or its phosphorylated forms bind to the active sites of enzymes like 3-phosphoglycerate dehydrogenase provides insight into the catalytic mechanism and regulation of the serine biosynthesis pathway. nhri.org.tw

Furthermore, derivatives of this compound have been used as building blocks in the synthesis of other biologically active molecules. For instance, 2-(aminomethyl)-2,3-dihydroxypropanoates have been synthesized as precursors for small ring heterocyclic amino acid derivatives, which are of interest in medicinal chemistry. researchgate.net

The study of stearoyl-CoA desaturase (SCD1), an important enzyme in fatty acid metabolism, has involved the use of a co-crystallized molecule containing a this compound moiety. acs.org While the primary focus of such research is on the enzyme's mechanism, the presence of the this compound derivative in the crystal structure highlights its utility as a tool for studying other biological systems. acs.org

Antioxidant Properties in Biological Contexts

This compound and its related compounds exhibit notable antioxidant properties through both direct and indirect mechanisms, contributing to cellular protection against oxidative stress.

Research has demonstrated that D-glyceric acid (DGA), a stereoisomer of this compound, can indirectly exert antioxidant effects by activating the heme oxygenase-1 (HO-1) pathway. mdpi.com This activation leads to an increase in blood bilirubin, a potent endogenous antioxidant known to protect against various diseases linked to oxidative stress. mdpi.com Studies in humans have shown that oral administration of DGA can activate this protective pathway, suggesting a systemic benefit in reducing oxidative stress. mdpi.comjyu.fi Furthermore, in vitro experiments have indicated that DGA may be a superior reactive oxygen species (ROS) scavenger compared to other well-known antioxidants like vitamin E and glutathione (B108866) in equimolar concentrations. epo.org

The sodium salt, sodium 2,3-dihydroxypropionate, has also been recognized for its antioxidant capabilities. ontosight.ai It has been investigated for use in cosmetic and personal care products to provide protection against skin damage induced by UV radiation. ontosight.ai

While direct studies on this compound are specific, research on structurally related molecules further supports the antioxidant potential of the glyceric acid backbone. A polymer, poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDPGA), and its monomer have demonstrated significant antioxidant activity. researchgate.netnih.govthieme-connect.com This activity is largely attributed to the catechol moieties, which are effective donors of hydrogen radicals or electrons, allowing them to scavenge free radicals efficiently. nih.gov Studies comparing the polymer to its monomer found that both possess strong antioxidant properties against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. thieme-connect.com

Table 1: Summary of Research on the Antioxidant Properties of this compound and Related Compounds

| Compound | Studied Effect | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| D-Glyceric Acid (DGA) | Indirect Antioxidant Action | Humans | Activates the Heme Oxygenase-1 (HO-1) pathway, increasing levels of the antioxidant bilirubin. | mdpi.com |

| D-Glyceric Acid (DGA) | Direct Antioxidant Action | In Vitro (Hepatocytes, Astrocytes) | Efficiently reduces Reactive Oxygen Species (ROS) generation in metabolic stress. | mdpi.comepo.org |

| Sodium 2,3-Dihydroxypropionate | Protective Effects | Cosmetics Application | Investigated for its ability to protect against UV radiation-induced skin damage. | ontosight.ai |

| Poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDPGA) | Free Radical Scavenging | In Vitro | Exhibits significant antioxidant activity by decreasing ROS concentrations. | researchgate.netnih.gov |

| 3-(3,4-dihydroxyphenyl)glyceric acid (Monomer of PDPGA) | Free Radical Scavenging | In Vitro (DPPH assay) | Shows strong antioxidant activity, measured at 15.42±1.17µM caffeic acid equivalents. | thieme-connect.com |

Influence on Cellular Processes and Growth

This compound and its derivatives play a significant role in modulating essential cellular functions, including mitochondrial metabolism, cell growth, and immune responses.

Studies involving the oral administration of D-glyceric acid to healthy, middle-aged humans have revealed a clear activation of mitochondrial metabolism. nih.gov This enhancement is characterized by an upregulation of oxidative phosphorylation (OXPHOS) and an increase in the cellular NADH/NAD+ ratio. nih.gov The observed reduction in plasma lactate (B86563) levels further indicates a shift towards more efficient aerobic energy production. nih.gov These effects suggest that D-glyceric acid can promote whole-body aerobic energy metabolism. mdpi.com

The sodium salt of this compound has been shown to possess cell growth-promoting properties. ontosight.ai This has led to its investigation as a component in biomedical materials. ontosight.ai For instance, hydrogels containing sodium 2,3-dihydroxypropionate demonstrated improved biocompatibility and biodegradability, making them attractive for applications in wound dressings and tissue engineering scaffolds. ontosight.ai In vitro studies have also shown that certain therapeutic capsules containing (2R)-2,3-Dihydroxypropanoic acid can promote angiogenesis and reduce endothelial cell apoptosis under high-glucose conditions. nih.gov However, it is noted that chronic exposure to glycerate may have a negative effect on pancreatic β-cells, potentially outweighing acute benefits. nih.gov

In the context of plant biology, glycerate metabolism is linked to immunity. The chloroplastic enzyme glycerate kinase (GK), which phosphorylates glycerate, has been identified as a key component in a light-dependent immune response against pathogens. nih.govmdpi.comnih.gov Pathogen effectors can target GK to impede its function, and silencing the GK gene has been shown to increase plant susceptibility to infection, highlighting the importance of glycerate metabolism in cellular defense. nih.gov

Advanced Analytical Chemistry Techniques for Research on 2,3 Dihydroxypropanoate

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating 2,3-dihydroxypropanoate from complex mixtures prior to its detection and quantification. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, which contains polar hydroxyl and carboxyl functional groups, direct analysis by GC-MS is challenging. jfda-online.com Therefore, a critical step in GC-MS analysis is chemical derivatization, which converts the non-volatile analyte into a more volatile and thermally stable derivative. jfda-online.comtcichemicals.com

Derivatization: The most common derivatization method for compounds containing hydroxyl and carboxyl groups is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). tcichemicals.comnih.gov This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the compound. nih.gov For instance, in the analysis of organic acids from coffee, samples were freeze-dried and then subjected to trimethylsilylation before GC-MS analysis, which allowed for the identification of glyceric acid (an isomer of 2,3-dihydroxypropanoic acid). nih.gov

Research Findings: In the analysis of aliphatic 2,3-dihydroxy acids, the fully trimethylsilylated derivatives exhibit characteristic fragmentation patterns in their electron ionization (EI) mass spectra. A prominent and diagnostic McLafferty rearrangement ion is observed at a mass-to-charge ratio (m/z) of 292. rsc.org This fragment is indicative of the 2,3-dihydroxy acid structure. Furthermore, the mass spectra of TMS derivatives generally show a significant [M-15]+ ion, resulting from the loss of a methyl group from a silicon atom, which is useful for determining the molecular mass of the derivatized analyte. nih.gov In studies of related compounds like 3-MCPD and glycidyl (B131873) esters, derivatization with reagents such as phenylboronic acid (PBA) has been employed to enhance volatility and improve chromatographic separation for GC-MS analysis. restek.comrestek.com

Table 1: GC-MS Derivatization and Characteristic Fragments for Dihydroxy Acids

| Analyte Type | Derivatization Reagent | Common Derivative | Characteristic Mass Fragment (m/z) | Reference |

|---|---|---|---|---|

| Aliphatic 2,3-Dihydroxy Acids | BSTFA/MSTFA | Trimethylsilyl (TMS) ester/ether | 292 (McLafferty rearrangement) | rsc.org |

| Hydroxylated Compounds | BSTFA/MSTFA | Trimethylsilyl (TMS) ether | [M-15]+ | nih.gov |

| 3-MCPD/Glycidol | Phenylboronic Acid (PBA) | Phenylboronate ester | Varies with compound | restek.comrestek.com |

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and ionic compounds like this compound, often without the need for derivatization. researchgate.netmdpi.com This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. rsc.orgcreative-proteomics.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar metabolites, HILIC is a particularly effective separation technique. researchgate.netnih.govhplc.eunih.gov HILIC columns retain polar compounds, allowing for their separation from less polar matrix components using a mobile phase with a high concentration of an organic solvent. researchgate.nethplc.eu This approach is highly compatible with mass spectrometry and has been successfully used for the comprehensive analysis of polar metabolites, including organic acids. mdpi.comnih.gov Research has demonstrated the utility of zwitterionic ion chromatography (ZIC-HILIC) coupled with tandem mass spectrometry (MS/MS) for the reliable quantification of the structurally related and highly polar compound 2,3-diphosphoglycerate (2,3-DPG) in whole blood. nih.gov This methodology, which involves protein precipitation followed by direct injection, could be adapted for the analysis of this compound in biological fluids.

Tandem Mass Spectrometry (LC-MS/MS): The use of tandem mass spectrometry (MS/MS) enhances the specificity and sensitivity of the analysis. creative-proteomics.comnih.gov By selecting a specific precursor ion of the analyte and monitoring its characteristic product ions, interferences from the sample matrix can be significantly reduced. creative-proteomics.com This is particularly important for quantitative analysis in complex biological samples. nih.govnih.gov The development of a reliable LC-MS/MS method is essential for accurately profiling the concentrations of metabolites like this compound. nih.gov Stable isotope-labeled internal standards are often employed in quantitative LC-MS/MS methods to improve accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

Table 2: LC-MS Methods for Polar Analyte Analysis

| Technique | Stationary Phase/Column | Key Advantages for this compound | Typical Application | Reference |

|---|---|---|---|---|

| HILIC-MS | Zwitterionic, Amide, or other polar phases | Good retention of polar analytes, no derivatization needed | Metabolomics, analysis of polar compounds in biological matrices | researchgate.netmdpi.comnih.govhplc.eunih.gov |

| LC-MS/MS | Reversed-phase or HILIC | High selectivity and sensitivity, accurate quantification | Quantitative bioanalysis, biomarker studies | creative-proteomics.comnih.govnih.gov |

High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors is a widely used technique for the analysis of organic acids. nih.gov For the separation of this compound and similar compounds, specific types of HPLC columns are employed. Aminex columns, which are based on a polymer matrix, utilize ion-moderated partition chromatography to separate small acidic and polar molecules. bio-rad.combio-rad.com For instance, the Aminex HPX-87H column, using a simple isocratic mobile phase of dilute sulfuric acid, is a standard choice for organic acid analysis. bio-rad.combio-rad.com Mixed-mode columns, such as those containing both C18 and tertiary alkylamine functionalities, can also provide excellent retention and resolution for organic acids. lcms.cz Chiral stationary phases, like those based on teicoplanin, have been used for the enantioselective separation of α-hydroxy acids, which would be applicable for resolving the D- and L-enantiomers of this compound. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species like organic acids. CE separates ions based on their electrophoretic mobility in an electric field. gcms.cz It requires minimal sample volume and can offer rapid analysis times. CE has been used for the cleanup and separation of organic acids from complex samples like coffee prior to GC-MS analysis. nih.gov While not as commonly coupled with mass spectrometry as HPLC, CE-MS is a powerful technique for the analysis of small polar molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Electrochemical Methods in Analytical Studies

Electrochemical techniques are pivotal for characterizing the coordination chemistry of this compound. These methods provide quantitative data on the formation and stability of complexes with various metal ions.

Potentiometric Titration for Complexation Studies

Potentiometric titration is a highly effective electroanalytical method for determining the stability constants of metal complexes in solution. ijsrset.com The technique involves monitoring the change in potential (or pH) of a solution containing the ligand (this compound) upon the incremental addition of a titrant, typically a strong base. The experiment is performed in both the absence and presence of metal ions. ijsrset.comchem-soc.si

The core principle lies in observing the deviation of the titration curve of the metal-ligand system from that of the free ligand. chem-soc.si This deviation indicates the formation of a complex, as the binding of the metal ion to the ligand releases protons, thus altering the pH. By analyzing the shape and displacement of these titration curves, researchers can calculate the proton-ligand stability constants (pKa) and the metal-ligand formation constants (log K). ijsrset.com

The process allows for the determination of the stoichiometry of the complexes formed (e.g., ML, ML₂, ML₂H) and their stability. chem-soc.si Data analysis is often performed using computer programs like HYPERQUAD, which refine the constants by fitting the experimental titration data. ptfarm.plresearchgate.net This method is crucial for understanding how this compound might interact with and transport metal ions in biological and environmental systems.

Table 1: Representative Data from Potentiometric Titration Studies This table illustrates the type of data obtained from potentiometric titration for complexation studies, based on general procedures.

| Parameter Determined | Description | Typical Method of Calculation |

| Proton-Ligand Stability Constants (pKa) | Measures the affinity of the ligand's functional groups for protons. | Calculated from the titration curve of the free ligand using pointwise calculation methods. ijsrset.com |

| Metal-Ligand Stability Constants (log K) | Quantifies the stability of the complex formed between the metal ion and the ligand. | Determined from the titration curves in the presence of the metal ion, often using the Bjerrum method or computer software. ptfarm.pl |

| Species Distribution | Provides the relative concentration of different complex species (e.g., ML, MHL, ML₂) as a function of pH. | Generated from the calculated stability constants. researchgate.netnih.gov |

Crystallographic Analysis of this compound Salts and Derivatives

Crystallographic techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in the solid state. This information is fundamental to understanding the compound's physical properties and intermolecular interactions.

X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be deduced. wikipedia.orgnih.gov

This method has been successfully applied to determine the solid-state structures of various salts and derivatives of this compound and closely related compounds like tartrates (3-carboxy-2,3-dihydroxypropanoate). For instance, the crystal structure of guanidinium (B1211019) 3-carboxy-2,3-dihydroxypropanoate monohydrate reveals a three-dimensional network stabilized by extensive O—H⋯O and N—H⋯O hydrogen bonds. nih.gov Similarly, the analysis of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate showed an intricate hydrogen-bond network involving the anions and water molecules. researchgate.netiucr.org

The structural determination of a hydrated sodium salt of a this compound derivative, sodium 2-O-α-D-mannopyranosyl-D-glycerate monohydrate, provided precise cell parameters and confirmed its molecular conformation. nih.gov This level of structural detail is crucial for structure-property relationship studies and for understanding how the molecule packs and interacts in a crystalline environment.

Table 2: Crystallographic Data for this compound Derivatives This interactive table provides a summary of crystallographic data from X-ray diffraction studies on various salts and derivatives.

| Compound | Crystal System | Space Group | Cell Parameters | Key Findings | Reference |

| Sodium 2-O-α-D-mannopyranosyl-D-glycerate monohydrate | Monoclinic | C2 | a = 17.9315 Å, b = 6.2693 Å, c = 10.7805 Å, β = 90.746° | Determination of the absolute configuration and intermolecular hydrogen bonding. | nih.gov |

| Guanidinium 3-carboxy-2,3-dihydroxypropanoate monohydrate | Triclinic | P-1 | a = 7.4588 Å, b = 8.0931 Å, c = 8.6423 Å, α = 72.415°, β = 71.620°, γ = 81.558° | Anions and water molecules are linked into sheets by O-H···O hydrogen bonds, creating a 3D network with cations. nih.gov | nih.gov |

| 1,2,3,4-Tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate | Orthorhombic | P2₁2₁2₁ | Not specified in abstract | Features an intricate two-dimensional hydrogen-bond network. iucr.org | iucr.org |

Metabolomics Approaches for Biological Sample Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of the cellular state. mdpi.comvu.nl This approach is increasingly used to identify and quantify this compound in various biological samples to understand its role in health and disease.

The typical metabolomics workflow involves sample collection (e.g., serum, plasma, aqueous humor), quenching of metabolic activity, extraction of metabolites, and subsequent analysis, most commonly using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.govfrontlinegenomics.com Untargeted metabolomics aims to measure as many metabolites as possible to identify significant changes between different biological states, while targeted metabolomics focuses on accurately quantifying a specific set of known metabolites. frontlinegenomics.com

Several studies have highlighted the importance of this compound as a biologically relevant metabolite.

A serum metabolomics study identified this compound as one of the metabolites with differing levels between individuals with an at-risk mental state (ARMS) and healthy controls, suggesting its potential as a biomarker. nih.gov This study utilized liquid chromatography with high-resolution mass spectrometry (LC-HRMS). nih.gov

In research on diabetic retinopathy, D-2,3-dihydroxypropanoic acid was discovered as a novel discriminatory metabolite in the aqueous humor of patients, distinguishing them from non-diabetic controls. nih.gov

Another study using an untargeted metabolomics approach based on UHPLC-Q-Exactive MS/MS identified (2R)-2,3-Dihydroxypropanoic acid as a key component of a traditional Chinese medicine and analyzed its metabolic influence in diabetic rats. nih.gov

These findings underscore the power of metabolomics to detect changes in this compound levels in response to pathological conditions, positioning it as a metabolite of interest in various biomedical research fields.

Table 3: Summary of Metabolomics Studies Involving this compound This table summarizes key findings from metabolomics research where this compound was identified as a significant metabolite.

| Study Focus | Biological Sample | Analytical Technique | Key Finding Related to this compound | Reference |

| At-Risk Mental State (ARMS) | Serum | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Serum levels of this compound differed between ARMS subjects and healthy controls. nih.gov | nih.gov |

| Diabetic Lower Extremities Arterial Disease | Rat Serum | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-Q-Exactive MS/MS) | Identified as a component of a therapeutic capsule and its metabolic impact was analyzed. nih.gov | nih.gov |

| Diabetic Retinopathy | Aqueous Humor | Not specified | Identified as a novel discriminatory metabolite in diabetic patients. nih.gov | nih.gov |

Coordination Chemistry and Intermolecular Interactions of 2,3 Dihydroxypropanoate

Metal Ion Complexation Studies

The presence of a carboxylate group and two hydroxyl groups makes 2,3-dihydroxypropanoate an effective ligand for complexing metal ions. mdpi.com The study of these complexes, particularly their stability and structure, offers insight into the compound's chemical behavior.

The stability of complexes formed between a ligand and a metal ion is quantified by stability constants (β). These constants have been determined for this compound complexes with several divalent metal ions using methods such as potentiometric titration and spectrophotometry. srce.hrcore.ac.uk For instance, studies have been conducted at a constant ionic strength of 2 mol dm⁻³ and a temperature of 298.2 K to ensure comparable and consistent results. srce.hrcore.ac.uk

The stability constants for monoligand complexes of this compound with various metal ions have been systematically measured. srce.hrcore.ac.uk These investigations provide quantitative data on the affinity of the ligand for different metal ions. srce.hr The stability of these complexes is influenced by factors including the nature of the central metal ion and the basicity of the ligand. srce.hrairo.co.in

Below is a table of mean stability constants (log β₁) for 1:1 complexes of this compound with several divalent metal ions, determined by potentiometric and spectrophotometric methods.

| Metal Ion | log β₁ (Potentiometric) | log β₁ (Spectrophotometric) |

| Cobalt(II) | 1.63 | 1.66 |

| Nickel(II) | 1.83 | 1.89 |

| Copper(II) | 2.89 | 2.92 |

| Zinc(II) | 1.94 | |

| Cadmium(II) | 1.84 | |

| Lead(II) | 2.45 | |

| Data sourced from Kruhak & Filipović (1979) and Filipović et al. (1977). srce.hrcore.ac.uk |

The values indicate that the stability of the complexes generally follows the order: Cu(II) > Pb(II) > Zn(II) > Cd(II) ≈ Ni(II) > Co(II).

This compound functions as a chelating agent, binding to a central metal ion through more than one donor atom to form a ring structure. libretexts.org This chelation involves the carboxylate group and one or both of the hydroxyl groups. mdpi.comsrce.hr The formation of these stable, ring-like structures is known as the chelate effect, which enhances the affinity of the ligand for the metal ion compared to analogous monodentate ligands (ligands that bind through only one atom). libretexts.org

The chelation results in a more stable complex than would be formed if the binding sites were on separate molecules. libretexts.org This increased stability is primarily driven by a significant positive change in entropy (ΔS). libretexts.org When a chelating ligand like this compound replaces multiple monodentate ligands (e.g., water molecules) from the metal ion's coordination sphere, the total number of free-moving molecules in the system increases, leading to a favorable increase in disorder. libretexts.org

Studies on complexes with ions like zinc(II) have suggested that the coordination involves the hydroxyl group at the C2 position, forming a chelate ring. srce.hr The stability of these chelate complexes is influenced by several factors, including the pH of the system, the nature of the metal ion, and the presence of competing ligands. waterlinepublication.org.uk The ability of functional groups like carboxylates and hydroxyls to form these stable complexes is fundamental to the role of chelating agents in various chemical and biological systems. mdpi.com

Determination of Stability Constants

Non-Covalent Interactions and Molecular Recognition in Biological Systems

Beyond metal chelation, this compound (commonly as D-glycerate (B1236648) in biological systems) participates in a network of non-covalent interactions that are crucial for its biological function. ebi.ac.uk These interactions, which include hydrogen bonds, electrostatic interactions, and van der Waals forces, govern how the molecule is recognized and processed by enzymes and transport proteins. nih.govvscht.cz

The structure of glycerate, with its carboxylate anion and two hydroxyl groups, provides extensive hydrogen bonding capabilities. These groups can act as both hydrogen bond donors and acceptors, allowing for specific and oriented interactions with the amino acid residues in the active sites of enzymes. researchgate.net This molecular recognition is highly specific; for example, enzymes can readily distinguish between stereoisomers like D- and L-glycerate.

A key example of molecular recognition is the interaction between D-glycerate and the enzyme glycerate kinase (GK). nih.gov In the final step of the photorespiratory pathway in plants, D-glycerate is transported into chloroplasts and phosphorylated by GK to form 3-phospho-D-glycerate. nih.gov This process relies on the precise fit of the glycerate molecule into the enzyme's active site, facilitated by a specific pattern of non-covalent bonds. gla.ac.uk The binding affinity is influenced by factors such as pH and the concentration of other ions, which can alter the protonation states of the interacting molecules and thus modulate the strength of the electrostatic interactions. gla.ac.uk The specificity of these non-covalent interactions is a fundamental principle that ensures the fidelity of metabolic pathways. vscht.czconicet.gov.ar

Biotechnological Production and Synthetic Biology Applications

Metabolic Engineering for Enhanced Production

Metabolic engineering plays a pivotal role in optimizing microbial hosts for the efficient biosynthesis of target compounds like 2,3-dihydroxypropanoate. This involves the targeted modification of cellular metabolic pathways to enhance product yield, titer, and productivity.

Host Strain Selection and Optimization for Biosynthesis

The selection of a suitable microbial host is a critical first step in developing a robust biotechnological production process. Escherichia coli is a commonly used chassis organism due to its well-characterized genetics, rapid growth, and ease of genetic manipulation. nih.govnih.gov Other microorganisms, such as Saccharomyces cerevisiae, Bacillus subtilis, and various species of acetic acid bacteria (AAB), have also been explored for their potential in producing organic acids. nih.govnih.govnih.gov

Optimization of the host strain involves several strategies aimed at improving its performance as a cell factory. These strategies include:

Enhancing Precursor Supply: Overexpression of genes involved in the biosynthesis of key precursors can significantly boost production. For example, increasing the intracellular availability of GDP-L-fucose, a precursor for fucosyllactose (B1628111) biosynthesis, has been shown to enhance product titers. nih.gov

Improving Strain Stability: Ensuring the genetic stability of the engineered strain is crucial for long-term and large-scale production. This can be achieved by integrating the biosynthetic pathway genes into the host chromosome, which prevents plasmid loss and ensures consistent expression.

Table 1: Examples of Host Strain Modifications for Enhanced this compound (Glycerate) Production

| Host Organism | Genetic Modification | Effect on Production | Reference |

| Escherichia coli | Disruption of garK and glxK genes. | Minimized consumption of produced glycerate. | nih.gov |

| Escherichia coli | Further disruption of glpF (glycerol transporter). | Increased glycerate production. | nih.gov |

| Escherichia coli | Inactivation of garK, hyi, glxK, and uxaC. | Produced 4.8 g/L of D-glyceric acid from D-galacturonate. | nih.gov |

| Gluconobacter frateurii | Optimization of culture conditions. | Accumulated 136.5 g/liter of glyceric acid. | nih.govasm.org |

| Acetobacter tropicalis | Optimization of culture conditions. | Produced 101.8 g/liter of D-glyceric acid with 99% enantiomeric excess. | nih.govasm.org |

Pathway Engineering for Optimized Biosynthetic Routes

Pathway engineering focuses on the design and implementation of efficient biosynthetic routes for the production of this compound. This can involve the introduction of heterologous genes from other organisms or the modification of existing native pathways.

A common strategy for glycerate production in E. coli involves a two-step conversion from glucose via glycerol (B35011). nih.gov This is achieved by introducing genes such as:

gpd1 and gpp2 from Saccharomyces cerevisiae, encoding for glycerol-3-phosphate dehydrogenase. nih.gov

aldO from Streptomyces violaceoruber, encoding for alditol oxidase. nih.gov

Another approach utilizes D-galacturonate as a substrate. This involves expressing genes like udh (uronate dehydrogenase) from Pseudomonas syringae and gli (galactarolactone isomerase) from Agrobacterium fabrum in E. coli. nih.gov The native E. coli enzymes GarD, GarL, and GarR then complete the conversion to D-glyceric acid. nih.gov

Optimization of these pathways often requires a multi-level approach, including: nih.gov

Enzyme Screening and Selection: Identifying and utilizing enzymes with high catalytic activity and specificity for the desired reactions.

Combinatorial Gene Expression: Optimizing the expression levels of different pathway enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Redirecting Carbon Flux: Inactivating competing pathways to channel more of the carbon source towards the production of this compound. nih.gov

Table 2: Engineered Biosynthetic Pathways for this compound (Glycerate) Production

| Substrate | Host Organism | Key Heterologous/Engineered Enzymes | Final Titer | Reference |

| Glucose | Escherichia coli | Glycerol-3-phosphate dehydrogenase (gpd1, gpp2), Alditol oxidase (aldO) | 2.37 ± 0.46 g/L | nih.gov |

| D-Galacturonate | Escherichia coli | Uronate dehydrogenase (udh), Galactarolactone isomerase (gli) | 4.8 g/L | nih.gov |

| Glycerol | Gluconobacter frateurii | Membrane-bound alcohol dehydrogenase | 136.5 g/L | nih.govasm.org |

| Glycerol | Acetobacter tropicalis | Membrane-bound alcohol dehydrogenase | 101.8 g/L | nih.govasm.org |

Synthetic Biology Design and Construction

Synthetic biology offers powerful tools for the precise control and optimization of engineered biological systems. azolifesciences.commdpi.com These tools enable the design and construction of novel genetic circuits and the implementation of cell-free biosynthesis systems.

Engineered Genetic Circuits for Pathway Control

Engineered genetic circuits are designed to regulate gene expression in response to specific signals, allowing for dynamic control over metabolic pathways. nih.govbiorxiv.orguq.edu.au This is crucial for balancing cell growth and product formation, which can often be competing processes. nih.gov

Key components of engineered genetic circuits include:

Promoters: These are DNA sequences that initiate the transcription of a gene. Engineered promoters with varying strengths can be used to fine-tune the expression levels of pathway enzymes.

Logic Gates: These are genetic devices that perform logical operations, such as AND, OR, and NOT gates, allowing for more complex control over gene expression.

Sensors: These are biological components that can detect the presence of specific molecules (e.g., metabolites, inducers) and trigger a corresponding gene expression response.

For example, a glucose-inducible genetic circuit has been engineered in Bacillus subtilis to control the production of biochemicals. nih.govbiorxiv.org This circuit takes advantage of the cell's natural carbon catabolite repression system to switch on the production pathway only in the presence of glucose, the preferred carbon source. nih.govbiorxiv.org This strategy prevents the metabolic burden associated with continuous high-level production, leading to improved cell fitness and higher final product titers. nih.gov

Cell-Free Systems for Biosynthesis

Cell-free biosynthesis systems offer a powerful alternative to traditional whole-cell fermentation. mdpi.comnih.govnih.gov These systems utilize the cellular machinery (e.g., enzymes, ribosomes) isolated from cells to carry out biochemical reactions in vitro. mdpi.comnih.gov

Advantages of cell-free systems include:

Open Reaction Environment: The absence of a cell wall allows for direct access to the reaction environment, enabling precise control over substrate and cofactor concentrations and the removal of inhibitory byproducts. nih.govosti.gov

Reduced Metabolic Burden: Since the system is not concerned with cell growth and maintenance, all resources can be directed towards the synthesis of the desired product. osti.gov

Rapid Prototyping: Cell-free systems are ideal for rapidly testing and optimizing new biosynthetic pathways and enzymes. mdpi.comosti.govfrontiersin.org

Cell-free systems have been successfully used to produce a variety of chemicals, including 2,3-butanediol (B46004) and styrene. mdpi.com The modular nature of these systems allows for the combination of different enzymes and pathways to create novel biosynthetic routes. mdpi.comfrontiersin.org For example, a cell-free metabolic pathway for 2,3-butanediol production was constructed by mixing extracts containing the four necessary enzymes, achieving a conversion efficiency of nearly 71%. mdpi.com

Bioreactor Design and Process Optimization for Fermentation

The successful scale-up of a biotechnological process from the laboratory to an industrial scale is highly dependent on the design of the bioreactor and the optimization of the fermentation process. kpi.uanih.govirjiet.com

Bioreactors provide a controlled environment for microbial growth and product formation. openaccessjournals.com Key design considerations include:

Aeration and Agitation: For aerobic processes, efficient oxygen transfer is critical. kpi.uaopenaccessjournals.com The design of the agitator and the aeration system must ensure that the dissolved oxygen concentration is maintained at a level that supports optimal cell growth and productivity. kpi.ua

Nutrient Feeding Strategy: In fed-batch fermentation, a common strategy for high-density cell culture, nutrients are fed to the bioreactor over time to maintain optimal growth and production conditions. nih.govmdpi.com This prevents the accumulation of inhibitory byproducts that can result from high initial substrate concentrations. mdpi.com

Process optimization involves systematically adjusting various fermentation parameters to maximize product yield, titer, and productivity. nih.govscirp.org This can be achieved through a variety of techniques, from the classical "one-factor-at-a-time" method to more sophisticated statistical and mathematical modeling approaches. nih.gov For instance, in the production of isobutyrate, a fed-batch process with controlled pH using Ca(OH)₂ and a dissolved oxygen level of 10% resulted in a final titer of 90 g/L. aimspress.com

Table 3: Key Fermentation Parameters and Their Impact on Production

| Parameter | Importance | Optimization Strategies | Reference |

| pH | Affects enzyme activity and cell viability. | Controlled addition of acid or base. | mdpi.comresearchgate.net |

| Temperature | Influences enzyme kinetics and microbial growth rate. | Use of heating/cooling jackets or coils. | mdpi.comresearchgate.net |

| Dissolved Oxygen | Crucial for aerobic fermentations. | Control of agitation speed and aeration rate. | kpi.uamdpi.com |

| Carbon Source | Primary nutrient for growth and product formation. | Fed-batch feeding to avoid overflow metabolism. | mdpi.com |

| Nitrogen Source | Essential for biomass and enzyme synthesis. | Optimization of type and concentration. | mdpi.comscirp.org |

Role of Enzymes from Extreme Environments in Industrial Biotechnology

Enzymes sourced from extremophiles, organisms that thrive in harsh conditions such as high temperatures, extreme pH, or high salinity, are known as "extremozymes." These robust biocatalysts are of significant interest in industrial biotechnology due to their exceptional stability and activity under process conditions that would denature most conventional enzymes. nih.govnih.gov Their application in metabolic pathways involving this compound and its derivatives is an emerging area of research with considerable potential.

Thermophiles, which grow at temperatures between 50 and 80 °C, and hyperthermophiles (80 to 110 °C) are particularly valuable sources of thermostable enzymes. researchgate.net These thermozymes offer several advantages in industrial settings, including faster reaction rates, reduced risk of microbial contamination, and increased substrate solubility. nih.goviipseries.org

While large-scale production of glycerate using extremozymes is not yet established, research highlights their potential roles. For example, mannosylglycerate, a derivative of glycerate, is produced by deep-sea thermophiles like Thermococcus barophilus as a protective osmolyte to enhance protein stability under high-pressure conditions. iipseries.orgnih.gov This demonstrates a natural role for glycerate-related compounds in extremophilic adaptation. The biosynthetic pathway for another extremolyte, cyclic 2,3-diphosphoglycerate, has been successfully transferred from a thermophilic archaeon into the thermophilic bacterium Thermus thermophilus, turning it into a whole-cell factory for this high-value molecule. frontiersin.org This synthetic biology approach using a thermophilic host showcases a viable strategy for producing compounds derived from glycerate pathway intermediates under high-temperature conditions. frontiersin.org

Furthermore, extremozymes can be engineered for specific applications involving glycerate. A study on a thermophilic dihydroxy-acid dehydratase demonstrated its potential for engineering to improve the conversion of glycerate to pyruvate (B1213749), a key step in linking different metabolic pathways. researchgate.net The stability of enzymes from extremophiles makes them ideal candidates for use in cell-free biocatalytic cascades, where multiple enzymes work in concert to synthesize a target molecule. The inherent robustness of these enzymes allows for prolonged operational stability, a critical factor for economic feasibility in industrial processes. google.com

The search for novel extremozymes continues, with environments like hot springs being explored as sources of thermophilic bacteria that produce a variety of thermostable hydrolytic enzymes. nih.gov The discovery and characterization of such enzymes could yield new biocatalysts for the efficient synthesis or conversion of this compound and other valuable chemicals.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Cyclic 2,3-diphosphoglycerate |

| D-glycerate (B1236648) |

| Galacturonate |

| Glucose |